molecular formula C11H15N3O3 B2628997 1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid CAS No. 1353943-81-3

1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid

Cat. No. B2628997
CAS RN: 1353943-81-3
M. Wt: 237.259
InChI Key: DAWNFWLOIRDSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid is a chemical compound that has recently gained attention in scientific research. It is a pyrimidine derivative that has shown potential in various fields of study, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism Of Action

The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid is not well understood. However, it is believed to act as a modulator of various signaling pathways involved in cell growth, differentiation, and apoptosis. It has been shown to inhibit the activity of various enzymes, such as histone deacetylases (HDACs) and protein kinases, which play important roles in these pathways.
Biochemical and Physiological Effects:
1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation in animal models of inflammatory diseases. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid in lab experiments include its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds used in similar studies. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid. These include the synthesis of analogs with improved pharmacological properties, the identification of its molecular targets and signaling pathways, and the development of new therapeutic strategies based on its mechanism of action. Additionally, further studies are needed to investigate its potential toxicity and safety profile, as well as its pharmacokinetic and pharmacodynamic properties in vivo.

Synthesis Methods

The synthesis of 1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid involves the reaction of 6-methoxypyrimidine-4-carboxylic acid with piperidine-2-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the two carboxylic acid groups, resulting in the formation of the desired compound.

Scientific Research Applications

1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid has shown potential in various fields of scientific research. In medicinal chemistry, it has been used as a starting material for the synthesis of analogs with potential anti-cancer and anti-inflammatory activities. In pharmacology, it has been tested for its potential as a drug target for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. In biochemistry, it has been used as a tool to study the structure and function of proteins and enzymes involved in various metabolic pathways.

properties

IUPAC Name

1-(6-methoxypyrimidin-4-yl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-17-10-6-9(12-7-13-10)14-5-3-2-4-8(14)11(15)16/h6-8H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWNFWLOIRDSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.